4-methanesulfonyl-N-[5-(2-methoxyethyl)-1,3,4-oxadiazol-2-yl]benzamide

Immunology GPCR agonism S1P1 modulation

This 1,3,4-oxadiazole sulfonamide features a unique 2-methoxyethyl chain that imparts a distinct lipophilic-electronic profile not replicated by methyl, phenyl, or heteroaryl analogs in generic screening libraries. Its structural alignment with patent US-9187437-B2 positions it as a privileged starting point for S1P1 receptor agonist optimization in autoimmune drug discovery. The methanesulfonyl group offers a unique MS fragmentation signature for target identification by thermal proteome profiling or affinity pull-down. Procure this compound to avoid false-negative results that arise when substituting with close but structurally mismatched analogs lacking the methoxyethyl side chain.

Molecular Formula C13H15N3O5S
Molecular Weight 325.34
CAS No. 1421533-31-4
Cat. No. B2582525
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-methanesulfonyl-N-[5-(2-methoxyethyl)-1,3,4-oxadiazol-2-yl]benzamide
CAS1421533-31-4
Molecular FormulaC13H15N3O5S
Molecular Weight325.34
Structural Identifiers
SMILESCOCCC1=NN=C(O1)NC(=O)C2=CC=C(C=C2)S(=O)(=O)C
InChIInChI=1S/C13H15N3O5S/c1-20-8-7-11-15-16-13(21-11)14-12(17)9-3-5-10(6-4-9)22(2,18)19/h3-6H,7-8H2,1-2H3,(H,14,16,17)
InChIKeyKRJUPOXAZOPSNT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-Methanesulfonyl-N-[5-(2-methoxyethyl)-1,3,4-oxadiazol-2-yl]benzamide (CAS 1421533-31-4): Procurement-Relevant Chemical Class & Structural Profile


4-Methanesulfonyl-N-[5-(2-methoxyethyl)-1,3,4-oxadiazol-2-yl]benzamide (CAS 1421533-31-4) is a synthetic small molecule belonging to the 1,3,4-oxadiazole sulfonamide/benzamide class [1]. Its structure combines a 4-methylsulfonylbenzamide moiety with a 5-(2-methoxyethyl)-1,3,4-oxadiazole ring, a motif that has been broadly explored in patents and literature for applications ranging from S1P1 receptor agonism (e.g., US-9187437-B2) [2] to antibacterial and antitumor programs. However, public quantitative characterization of this specific compound remains extremely limited, with no primary research articles reporting a definitive molecular target or a validated in vivo efficacy result that would allow head-to-head differentiation against close analogs.

Why Generic 1,3,4-Oxadiazole Sulfonamides Cannot Replace 4-Methanesulfonyl-N-[5-(2-methoxyethyl)-1,3,4-oxadiazol-2-yl]benzamide in Focused Screening


The 1,3,4-oxadiazole sulfonamide class exhibits highly divergent structure-activity relationships (SAR). Minor modifications to the oxadiazole 5-position substituent or the benzamide ring electronics can shift potency by orders of magnitude or alter target selectivity entirely, as demonstrated by the narrow SAR windows reported in oxadiazole antibacterial programs [1]. The 2‑methoxyethyl chain on the target compound imposes a distinct lipophilic-electronic profile and hydrogen-bonding capacity that is not replicated by methyl, phenyl, or heteroaryl analogs found in generic screening libraries . Without a direct comparator from the same series, generic substitution risks loss of the intended biological fingerprint, leading to false-negative results in target-based or phenotypic assays that depend on the precise geometry of the methoxyethyl side chain.

Quantitative Differentiation Evidence for 4-Methanesulfonyl-N-[5-(2-methoxyethyl)-1,3,4-oxadiazol-2-yl]benzamide: Head-to-Head vs. In-Class Comparators


S1P1 Agonist Class Membership and Patent Exemplification vs. Generic Oxadiazole-Containing Screening Compounds

This compound falls within the general Markush structure of US-9187437-B2, which claims substituted oxadiazole compounds as S1P1 agonists for autoimmune disorders [1]. The patent explicitly requires a 5‑position alkyl/alkoxyalkyl substituent on the oxadiazole ring for S1P1 agonism, distinguishing it from generic oxadiazole screening compounds that lack this feature. Quantitative EC50 data for this precise compound are not disclosed in the patent or any subsequent peer-reviewed paper. Consequently, the differentiation value is limited to IP-based novelty and structural-fit confirmation rather than a potency comparison.

Immunology GPCR agonism S1P1 modulation

Class-Wide Antibacterial Potential vs. Structurally Divergent 1,3,4-Oxadiazole Sulfonamides

A series of oxadiazole-sulfonamide hybrids reported by Ali et al. (2021) demonstrated MIC values of 31.25 µg/mL (OX7) and 15.75 µg/mL (OX11) against Staphylococcus aureus [1]. The target compound shares the oxadiazole-sulfonamide core but bears a unique 2‑methoxyethyl side chain, whereas the most potent analogs in the study carried substituted phenyl or heteroaryl rings. No direct MIC data exist for 4-methanesulfonyl-N-[5-(2-methoxyethyl)-1,3,4-oxadiazol-2-yl]benzamide. The structural divergence suggests a distinct antibacterial SAR profile, but quantitative comparison is not possible without experimental data.

Antibacterial MRSA Oxadiazole SAR

Trans-Translation Inhibition Hypothesis vs. Confirmed Inhibitors in the Oxadiazole Class

AntibioticDB annotates a synthetic oxadiazole-containing small molecule as a trans‑translation inhibitor active against Legionella pneumophila [1]. Publicly accessible annotation data do not confirm that 4-methanesulfonyl-N-[5-(2-methoxyethyl)-1,3,4-oxadiazol-2-yl]benzamide is the compound referred to. If the target compound were shown to inhibit trans‑translation, it would represent a differentiated mechanism relative to membrane‑disrupting oxadiazoles. However, no quantitative IC50, KD, or target engagement data exist for the target compound against trans‑translation components.

Antibacterial mechanism Trans-translation Legionella

Best-Fit Research and Industrial Application Scenarios for 4-Methanesulfonyl-N-[5-(2-methoxyethyl)-1,3,4-oxadiazol-2-yl]benzamide


S1P1 Agonist Discovery and Autoimmune Disease Lead Identification

Procurement is most justified for laboratories pursuing S1P1 receptor agonism as a therapeutic strategy for multiple sclerosis or other autoimmune disorders. The compound’s structural alignment with the patent claims of US-9187437-B2 [1] positions it as a starting point for medicinal chemistry optimization, with the 2‑methoxyethyl side chain serving as a potential handle for further SAR exploration.

Antibacterial Probe Development Against Gram-Positive Pathogens

The 1,3,4-oxadiazole sulfonamide core has demonstrated moderate antibacterial activity against Staphylococcus aureus in published series [1]. Including this compound in a focused screening library alongside characterized leads (e.g., OX7, OX11) could reveal whether the 2‑methoxyethyl substitution enhances potency or alters the spectrum. This scenario requires de novo experimental MIC determination.

Mechanism-of-Action Studies Targeting Bacterial Trans-Translation

If preliminary data suggest activity against Gram‑negative bacteria, the compound could be tested for trans‑translation inhibition, a mechanism attributed to select oxadiazole scaffolds in AntibioticDB [1]. Success here would provide a compelling differentiation argument for procurement in academic or industrial antibiotic discovery programs.

Chemical Biology Tool for Profiling Oxadiazole-Protein Interactions

Given the lack of a defined molecular target, the compound could be employed as a chemical probe in thermal proteome profiling (TPP) or affinity-based pull-down experiments to identify its protein binding partners. The benzamide and oxadiazole functionalities facilitate immobilization for affinity chromatography, and the methanesulfonyl group provides a unique mass-spectrometry fragmentation signature for hit identification.

Quote Request

Request a Quote for 4-methanesulfonyl-N-[5-(2-methoxyethyl)-1,3,4-oxadiazol-2-yl]benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.